molecular formula C18H14ClN3O B264516 N-(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide

N-(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide

Cat. No. B264516
M. Wt: 323.8 g/mol
InChI Key: JCQVROSHNXXVKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide, also known as CMA, is a synthetic compound with potential applications in scientific research. This molecule belongs to the class of indoloquinazoline derivatives and has been synthesized through various methods. The purpose of

Mechanism of Action

The mechanism of action of N-(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide involves the inhibition of various signaling pathways. Studies have shown that N-(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide inhibits the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer development. Additionally, N-(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide has been shown to inhibit the activation of Akt and mTOR, two signaling pathways that promote cancer cell proliferation and survival.
Biochemical and Physiological Effects
N-(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide has various biochemical and physiological effects. Studies have shown that N-(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide induces apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes that play a crucial role in the apoptotic process. Additionally, N-(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide has been shown to induce cell cycle arrest in cancer cells by downregulating cyclin D1 and upregulating p21 and p27, two proteins that regulate the cell cycle.

Advantages and Limitations for Lab Experiments

N-(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide has several advantages for lab experiments. One of the most significant advantages is its high potency and selectivity. Additionally, N-(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide has been shown to have low toxicity and can be easily synthesized in the laboratory. However, one of the limitations of using N-(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide in lab experiments is its limited solubility in water, which can make it challenging to administer to cells in culture.

Future Directions

There are several future directions for the use of N-(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide in scientific research. One of the most significant future directions is the development of N-(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide derivatives with improved solubility and potency. Additionally, further research is needed to determine the optimal dosage and administration of N-(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide in various disease models. Finally, the potential use of N-(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide as a therapeutic agent in human clinical trials should be explored further.
Conclusion
In conclusion, N-(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide is a synthetic compound with potential applications in scientific research. The synthesis of this molecule has been reported in several studies, and it has shown potential for various scientific research applications, including cancer research. The mechanism of action of N-(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide involves the inhibition of various signaling pathways, and it has various biochemical and physiological effects. Although N-(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide has several advantages for lab experiments, its limited solubility in water is a limitation. Finally, there are several future directions for the use of N-(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide in scientific research, including the development of N-(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide derivatives and the exploration of its potential therapeutic use in human clinical trials.

Synthesis Methods

The synthesis of N-(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide has been reported in several studies. One of the most common methods involves the reaction of 6-chloroindole-2-carboxylic acid with methylamine and phosphorous oxychloride to yield 2-chloro-6-methylindole. The resulting compound is then reacted with 2-aminobenzoyl chloride in the presence of triethylamine to form N-(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide.

Scientific Research Applications

N-(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide has shown potential for various scientific research applications. One of the most significant uses of this compound is in cancer research. Studies have shown that N-(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, N-(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.

properties

Product Name

N-(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide

Molecular Formula

C18H14ClN3O

Molecular Weight

323.8 g/mol

IUPAC Name

N-(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide

InChI

InChI=1S/C18H14ClN3O/c1-10-20-15-8-7-12(19)9-14(15)18-17(21-11(2)23)13-5-3-4-6-16(13)22(10)18/h3-9H,1-2H3,(H,21,23)

InChI Key

JCQVROSHNXXVKQ-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C(C=C2)Cl)C3=C(C4=CC=CC=C4N13)NC(=O)C

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Cl)C3=C(C4=CC=CC=C4N13)NC(=O)C

Origin of Product

United States

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